5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid
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Overview
Description
The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a complex organic molecule with multiple chlorinated and substituted phenyl groups
Preparation Methods
The synthesis of these compounds typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This method is favored due to its mild reaction conditions and high functional group tolerance. The preparation of the starting materials, such as boronic acids and halides, is crucial for the success of the coupling reaction.
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including:
Oxidation: The presence of phenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The chlorinated positions are reactive sites for nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in these compounds.
Scientific Research Applications
These compounds have several applications in scientific research:
Medicinal Chemistry: They are studied for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Material Science: Their unique structural properties make them candidates for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorinated and phenyl groups can influence their binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and substituted alkenes. What sets these compounds apart is the specific arrangement of chlorinated and substituted phenyl groups, which can significantly impact their reactivity and application potential.
Conclusion
The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a versatile and valuable compound in various fields of research. Its unique structural features and reactivity make it a subject of ongoing scientific interest.
Properties
CAS No. |
223749-36-8 |
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Molecular Formula |
C92H110Cl10O18 |
Molecular Weight |
1858.4 g/mol |
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid |
InChI |
InChI=1S/C14H17ClO3.C13H14Cl2O2.C13H15ClO3.C13H15ClO2.C12H12Cl2O2.C12H13ClO2.C8H13ClO2.C7H11ClO2/c1-3-10(9-15)8-13(14(16)17)11-4-6-12(18-2)7-5-11;1-2-9(8-14)7-11(13(16)17)10-5-3-4-6-12(10)15;1-9(8-14)7-12(13(15)16)10-3-5-11(17-2)6-4-10;1-2-10(9-14)8-12(13(15)16)11-6-4-3-5-7-11;1-8(7-13)6-10(12(15)16)9-4-2-3-5-11(9)14;1-9(8-13)7-11(12(14)15)10-5-3-2-4-6-10;1-3-7(5-9)4-6(2)8(10)11;1-5(4-8)3-6(2)7(9)10/h4-8,13H,3,9H2,1-2H3,(H,16,17);3-7,11H,2,8H2,1H3,(H,16,17);3-7,12H,8H2,1-2H3,(H,15,16);3-8,12H,2,9H2,1H3,(H,15,16);2-6,10H,7H2,1H3,(H,15,16);2-7,11H,8H2,1H3,(H,14,15);4,6H,3,5H2,1-2H3,(H,10,11);3,6H,4H2,1-2H3,(H,9,10) |
InChI Key |
VIXPZAWYPPDOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CCC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl.CC(C=C(C)CCl)C(=O)O.CC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl |
Origin of Product |
United States |
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